molecular formula C12H15NO2 B1468844 1-(2,4-Dimethylbenzoyl)azetidin-3-ol CAS No. 1340242-76-3

1-(2,4-Dimethylbenzoyl)azetidin-3-ol

Cat. No. B1468844
CAS RN: 1340242-76-3
M. Wt: 205.25 g/mol
InChI Key: YDOZJOCUYYAEMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, including 1-(2,4-Dimethylbenzoyl)azetidin-3-ol, is an important yet undeveloped research area . A protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones has been developed . This involves the treatment of azetidin-2-ones with sodium borohydride in isopropanol .

Scientific Research Applications

Synthesis and Reactivity

  • Microwave-Assisted Synthesis : A study demonstrated the microwave-assisted rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, showcasing an efficient method for preparing pharmacologically active compounds (Mistry & Desai, 2006).
  • Reactivity with Lithium Aluminium Hydride : Research explored the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, highlighting the reactivity of azetidinones with reducing agents to yield novel compounds (Mollet et al., 2011).

Biological Activities

  • Antimicrobial and Antitubercular Activities : A study on trihydroxy benzamido azetidin-2-one derivatives showed significant antimicrobial and antitubercular activities, providing insights into the potential therapeutic applications of such compounds (Ilango & Arunkumar, 2011).
  • Synthesis of Azetidinones for Drug Discovery : Another research focused on the synthesis of novel 4-(2-oxoethylidene)azetidin-2-ones, demonstrating the versatility of azetidinones in generating compounds with potential drug discovery applications (Cainelli et al., 2003).

Theoretical and In-silico Studies

  • In-silico Designing for Antimicrobial Inhibition : A study performed in-silico designing of pyrazol-1-yl azetidin-2-one derivatives, suggesting these compounds' potential in inhibiting antimicrobial target proteins, indicating a computational approach to drug design (Behera.S. et al., 2014).

properties

IUPAC Name

(2,4-dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-3-4-11(9(2)5-8)12(15)13-6-10(14)7-13/h3-5,10,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOZJOCUYYAEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CC(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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